![molecular formula C24H17NO B12944758 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine: is an organic compound with the molecular formula C24H17NO. It is a solid substance, typically appearing as white or light yellow crystals. This compound is known for its applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine generally involves a multi-step reaction. One common method starts with benzofuran as the initial material, which undergoes a reaction under alkaline conditions with nitrobenzene to form a nitro product. This nitro product is then reduced to the corresponding amine using reagents such as sodium nitrite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving crystallization or other purification methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound serves as a fluorescent probe for detecting DNA, RNA, and proteins.
Medicine: It is used in the synthesis of pharmaceutical compounds, acting as an intermediate in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to nucleic acids, allowing for the detection and quantification of these molecules in biological samples. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Aminodibenzofuran: This compound is structurally similar and shares some chemical properties with N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine.
Dibenzofuran: Another related compound, often used in similar applications.
Uniqueness: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine is unique due to its specific biphenyl and dibenzofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as advanced organic synthesis and specific biological assays .
Properties
Molecular Formula |
C24H17NO |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-phenylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H |
InChI Key |
SZOFSHPSDMYXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


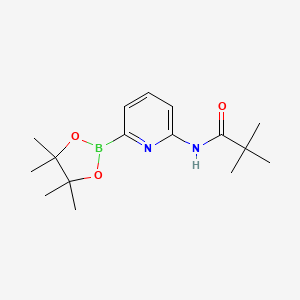
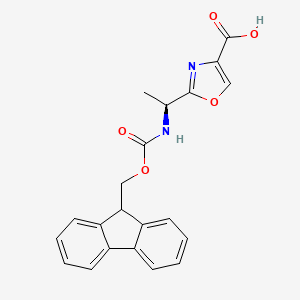
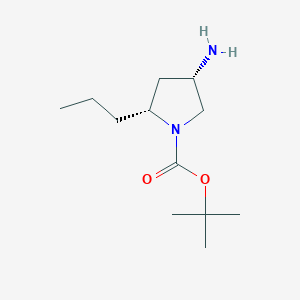
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
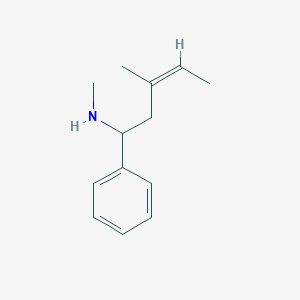
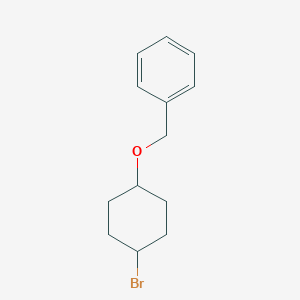
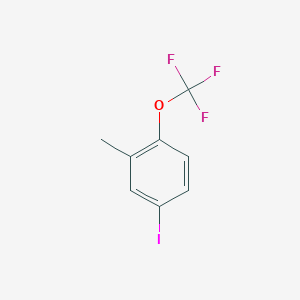
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
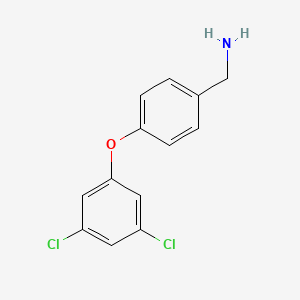
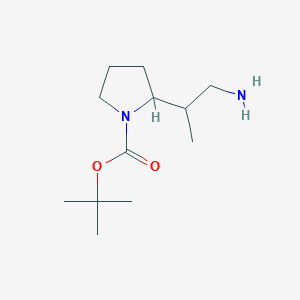
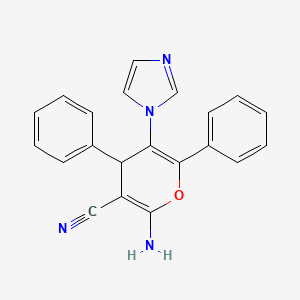
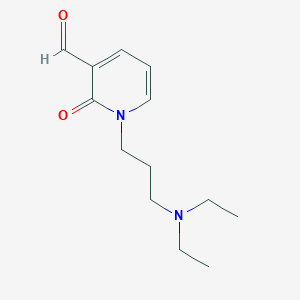
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)

